molecular formula C20H13Cl B14749215 9-Chlorotriptycene CAS No. 793-40-8

9-Chlorotriptycene

Cat. No.: B14749215
CAS No.: 793-40-8
M. Wt: 288.8 g/mol
InChI Key: ZTEWLSXIOIOWMZ-UHFFFAOYSA-N
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Description

9-Chlorotriptycene is a specialized chemical building block that leverages the unique three-dimensional, propeller-shaped structure of the triptycene scaffold. Triptycene is characterized by its three 120°-oriented phenylene blades, which create a rigid framework with significant steric bulk and internal free volume . The chlorine atom at the bridgehead (C9) position makes this compound a versatile and reactive intermediate for further functionalization via cross-coupling reactions and nucleophilic substitutions. Its primary research value lies in its role as a precursor for synthesizing more complex triptycene derivatives. For instance, it can be used to prepare 9-substituted triptycene carboxylic acids, which serve as crucial building blocks for solid-phase peptide synthesis and the development of compounds that target nucleic acid junctions . The C9 functionalization allows researchers to maintain the core C3 symmetry of triptycene, which is complementary to symmetric biological structures like three-way nucleic acid junctions, while appending diverse functional groups . Furthermore, this compound can facilitate the introduction of other ligands, such as phosphines, at strategic positions on the triptycene skeleton. This enables the creation of sterically hindered and rigid ligands for transition metal catalysis, which can enhance catalytic activity and enantioselectivity in reactions like Suzuki-Miyaura cross-coupling and hydrosilylation . Handling should only be performed by qualified professionals in a well-equipped laboratory. Use appropriate personal protective equipment and work in a properly ventilated fume hood. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

793-40-8

Molecular Formula

C20H13Cl

Molecular Weight

288.8 g/mol

IUPAC Name

1-chloropentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene

InChI

InChI=1S/C20H13Cl/c21-20-16-10-4-1-7-13(16)19(14-8-2-5-11-17(14)20)15-9-3-6-12-18(15)20/h1-12,19H

InChI Key

ZTEWLSXIOIOWMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3C4=CC=CC=C4C2(C5=CC=CC=C35)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 9-Chlorotriptycene typically involves the chlorination of triptycene. One common method is the reaction of triptycene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 9th position . Industrial production methods may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

9-Chlorotriptycene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include iron(III) chloride for chlorination, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Comparison with Similar Triptycene Derivatives

Structural and Functional Group Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties/Applications
9-Chlorotriptycene C₂₀H₁₃Cl 288.8 Cl at 9-position Electrophilic reactivity, medicinal chemistry
9-Methyltriptycene C₂₁H₁₆ 268.35 CH₃ at 9-position Enhanced solubility, materials science
Triptycene-9,10-dicarboxaldehyde C₂₂H₁₄O₂ 310.35 CHO at 9,10-positions Polar reactivity, sensor design
9-Chloroanthracene C₁₄H₉Cl 212.68 Cl on anthracene core Fluorescence studies, simpler aromatic system

Reactivity and Electronic Effects

  • This compound : The chlorine atom’s electron-withdrawing nature enhances electrophilic substitution reactivity at adjacent positions, making it useful in cross-coupling reactions . Its rigid structure also stabilizes transition states in host-guest chemistry .
  • 9-Methyltriptycene: The methyl group’s electron-donating effect increases solubility in nonpolar solvents, favoring applications in polymer matrices and liquid crystals .
  • Triptycene-9,10-dicarboxaldehyde : Aldehyde groups enable Schiff base formation and coordination chemistry, useful in supramolecular sensors .

Key Research Findings

  • Synthetic Utility : this compound is synthesized via Friedel-Crafts alkylation or halogenation of parent triptycene, with yields optimized for high-throughput diversification .
  • Thermodynamic Stability : Computational studies suggest that chloro-substituted triptycenes exhibit higher thermal stability compared to methyl derivatives, attributed to stronger C–Cl bond dissociation energies .

Q & A

Basic: How can 9-Chlorotriptycene be synthesized, and what analytical techniques confirm its structural integrity?

Methodological Answer:
this compound is typically synthesized via Diels-Alder reactions between chloro-substituted anthracene derivatives and quinone intermediates. A validated protocol involves reacting 9-chloroanthracene with benzyne under controlled thermal conditions (e.g., refluxing in diglyme). Post-synthesis, structural confirmation requires 1H/13C NMR to verify aromatic proton environments and chlorine substitution patterns, complemented by X-ray crystallography for unambiguous stereochemical assignment . Mass spectrometry (HRMS) ensures molecular ion consistency with theoretical values .

Basic: What purification methods are effective for isolating this compound from reaction mixtures?

Methodological Answer:
Column chromatography using silica gel with hexane/ethyl acetate gradients (9:1 to 4:1) is standard for isolating this compound. Recrystallization from ethanol or toluene further enhances purity. Thin-layer chromatography (TLC) with UV visualization monitors separation efficiency, while melting point analysis confirms crystalline purity . For trace impurities, preparative HPLC with a C18 column is recommended .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s electronic properties?

Methodological Answer:
UV-Vis spectroscopy identifies π→π* transitions in the anthracene backbone (absorption peaks ~250–400 nm). Fluorescence spectroscopy assesses emission properties, which are sensitive to substituent effects. Cyclic voltammetry quantifies redox behavior, particularly the influence of the chlorine substituent on electron-withdrawing capacity .

Advanced: How can researchers design experiments to study this compound’s reactivity in host-guest systems?

Methodological Answer:
Design competitive binding assays using NMR titration (e.g., with crown ethers or cyclodextrins) to quantify association constants (Ka). Variables include solvent polarity, temperature, and guest molecule size. Control experiments should assess steric hindrance from the chlorine substituent. Density Functional Theory (DFT) simulations predict binding energies and complement empirical data .

Advanced: How should contradictions in crystallographic vs. spectroscopic data for this compound derivatives be resolved?

Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., rotational isomerism) undetected by crystallography. Employ variable-temperature NMR to probe conformational flexibility. Cross-validate with molecular dynamics simulations to reconcile static (X-ray) and dynamic (NMR) data . Rigorous error analysis (e.g., R-factor comparisons in crystallography) is essential .

Advanced: What computational approaches validate this compound’s electronic structure for optoelectronic applications?

Methodological Answer:
Time-Dependent DFT (TD-DFT) models excited-state properties, while Hückel Molecular Orbital (HMO) theory approximates π-electron distributions. Compare computed UV-Vis spectra with experimental data to refine basis sets (e.g., B3LYP/6-31G*). For charge transport studies, Marcus theory evaluates reorganization energies .

Advanced: How to investigate mechanistic pathways in this compound’s electrophilic substitution reactions?

Methodological Answer:
Use isotopic labeling (e.g., deuterated solvents) and kinetic isotope effects (KIE) to distinguish between SEAr and radical mechanisms. Monitor reaction intermediates via in-situ IR spectroscopy . Hammett plots correlate substituent effects with reaction rates, while Eyring analysis elucidates activation parameters .

Advanced: What strategies optimize this compound as a building block for supramolecular polymers?

Methodological Answer:
Functionalize the triptycene scaffold via Sonogashira coupling or Suzuki-Miyaura reactions to introduce hydrogen-bonding or π-stacking motifs. Characterize polymerization efficiency using GPC and SAXS . Compare mechanical properties (e.g., Young’s modulus) with non-chlorinated analogs to isolate substituent effects .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:
Use fume hoods and nitrile gloves to avoid dermal exposure. Chlorinated aromatics may release HCl upon decomposition; neutralize spills with sodium bicarbonate. Store under inert gas (argon) to prevent oxidation. Consult GHS hazard data (e.g., acute toxicity, environmental persistence) from reliable SDS sources .

Advanced: How to optimize synthetic yields of this compound under scalable conditions?

Methodological Answer:
Employ Design of Experiments (DoE) to optimize reaction parameters (temperature, stoichiometry, solvent polarity). Microwave-assisted synthesis reduces reaction times. Monitor byproducts via GC-MS and implement continuous-flow reactors for improved heat/mass transfer. Compare batch vs. flow yields statistically (ANOVA) .

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